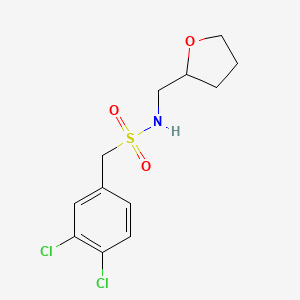![molecular formula C20H22N4O4 B4838340 N,N'-bis[(3-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B4838340.png)
N,N'-bis[(3-hydroxyphenyl)methylideneamino]hexanediamide
Overview
Description
N,N’-bis[(3-hydroxyphenyl)methylideneamino]hexanediamide is an organic compound characterized by the presence of two hydroxyphenyl groups and a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(3-hydroxyphenyl)methylideneamino]hexanediamide typically involves the condensation reaction between 3-hydroxybenzaldehyde and hexanediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-bis[(3-hydroxyphenyl)methylideneamino]hexanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous-flow synthesis techniques could also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(3-hydroxyphenyl)methylideneamino]hexanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The imine bonds can be reduced to form secondary amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N,N’-bis[(3-hydroxyphenyl)methylideneamino]hexanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of N,N’-bis[(3-hydroxyphenyl)methylideneamino]hexanediamide involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with biological molecules, while the imine bonds can participate in covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]hexanediamide
- N’-hydroxy-N-[(4-phenylphenyl)methylideneamino]hexanediamide
Uniqueness
N,N’-bis[(3-hydroxyphenyl)methylideneamino]hexanediamide is unique due to the presence of hydroxyphenyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to form hydrogen bonds and participate in various chemical reactions, making it a versatile molecule for research and industrial applications .
Properties
IUPAC Name |
N,N'-bis[(3-hydroxyphenyl)methylideneamino]hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-17-7-3-5-15(11-17)13-21-23-19(27)9-1-2-10-20(28)24-22-14-16-6-4-8-18(26)12-16/h3-8,11-14,25-26H,1-2,9-10H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENXYARLMRIBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)CCCCC(=O)NN=CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-METHYL-4-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE](/img/structure/B4838282.png)
![ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4838289.png)


![2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B4838306.png)
![5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4838311.png)
![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4838319.png)

![2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4838333.png)



![2-(4-biphenylyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4838356.png)
